(2-Methoxy-3-nitrophenyl)methanol
Overview
Description
(2-Methoxy-3-nitrophenyl)methanol is an organic compound characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-3-nitrophenyl)methanol typically involves the nitration of 2-methoxybenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products
Oxidation: 2-Methoxy-3-nitrobenzaldehyde or 2-Methoxy-3-nitrobenzoic acid.
Reduction: 2-Methoxy-3-aminophenylmethanol.
Substitution: Various substituted phenols or anilines depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-3-nitrophenyl)methanol involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)methanol: Lacks the methoxy group, which can affect its reactivity and biological activity.
(3-Methoxy-4-nitrophenyl)methanol: The position of the methoxy and nitro groups can influence the compound’s chemical properties and reactivity.
(2-Methoxy-5-nitrophenyl)methanol: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
Uniqueness
(2-Methoxy-3-nitrophenyl)methanol is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various chemical and biological studies.
Properties
IUPAC Name |
(2-methoxy-3-nitrophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZRJEOGFYPRFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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